BRD5814
Description
The Paradigm of Biased Agonism and Antagonism at GPCRs
Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate a specific subset of a receptor's downstream signaling pathways over others. nih.govfrontiersin.org This phenomenon has revolutionized the traditional understanding of GPCR signaling and opened new avenues for drug discovery. nih.gov Instead of simply turning a receptor on or off, biased ligands can sculpt the receptor's response, favoring pathways that lead to therapeutic effects while avoiding those that cause adverse effects. frontiersin.orgahajournals.org
The classical view of GPCR function was a two-state model where a receptor existed in either an inactive (off) or active (on) state. nih.gov It was believed that all agonists binding to a specific receptor would stabilize the same active conformation, leading to a uniform cellular response. nih.gov However, accumulating evidence began to challenge this simple paradigm. Researchers observed that different ligands for the same receptor could produce distinct physiological outcomes, a phenomenon that could not be explained by the two-state model. nih.govnottingham.ac.uk
These observations led to the understanding that GPCRs can adopt multiple, distinct, ligand-stabilized conformations, each capable of initiating a unique signaling cascade. nih.govbiomolther.org This conceptual shift acknowledged the immense complexity of GPCR signaling and laid the groundwork for the theory of biased agonism. The term "biased agonism" was introduced to describe how a ligand could favor one signaling pathway over another at the same receptor. nottingham.ac.uk
GPCRs mediate their effects through two primary types of intracellular signaling pathways: G-protein dependent and G-protein independent. nih.govnih.gov
G-protein Dependent Signaling: This is the canonical signaling pathway for GPCRs. nih.gov Upon activation by an agonist, the GPCR recruits and activates heterotrimeric G proteins (composed of α, β, and γ subunits). acs.org The activated G protein then dissociates, and its subunits go on to modulate the activity of various downstream effectors, such as enzymes and ion channels, leading to a cellular response. wikipedia.org There are several families of G proteins (e.g., Gαs, Gαi/o, Gαq/11), and a single receptor can often couple to more than one type, adding another layer of complexity. wikipedia.orgfrontiersin.org
G-protein Independent Signaling: It is now well-established that GPCRs can also signal independently of G proteins, primarily through proteins called β-arrestins. biomolther.orgnih.gov Initially, β-arrestins were thought to only be involved in desensitizing GPCRs, a process that terminates G protein signaling. acs.org However, it is now known that upon binding to the activated receptor, β-arrestins can act as signal transducers themselves, scaffolding various signaling molecules to initiate distinct cellular pathways. nih.govnih.gov This β-arrestin-mediated signaling is a key component of biased agonism. biomolther.org
The table below summarizes the key differences between these two pathways.
| Feature | G-protein Dependent Signaling | G-protein Independent Signaling (β-arrestin mediated) |
| Primary Transducer | Heterotrimeric G proteins (Gα, Gβγ) | β-arrestins (β-arrestin1 and β-arrestin2) |
| Classical Function | Initiation of second messenger cascades (e.g., cAMP, IP3/DAG) | Receptor desensitization, internalization, and scaffolding of signaling complexes |
| Downstream Effectors | Adenylyl cyclase, phospholipase C, ion channels | MAP kinases (e.g., ERK), Src kinases, Akt |
| Nature of Response | Often rapid and transient | Can be sustained and involved in long-term cellular changes |
The concept of functional selectivity has profound implications for modern drug discovery. biorxiv.org By designing biased ligands, it is theoretically possible to develop medications that are more effective and have fewer side effects. ahajournals.org The goal is to create drugs that selectively activate the signaling pathway responsible for the desired therapeutic effect while simultaneously avoiding the pathways that lead to on-target adverse effects. nih.govdrugtargetreview.com
This approach offers several advantages:
Enhanced Specificity: Biased ligands provide a new level of selectivity, targeting not just a specific receptor, but a specific signaling pathway downstream of that receptor. nih.gov
Improved Safety Profile: By avoiding the activation of pathways linked to side effects, biased agonists could lead to safer medicines. ahajournals.org For example, for the μ-opioid receptor, G protein signaling is associated with analgesia, while β-arrestin signaling is linked to side effects like respiratory depression. ahajournals.org A G protein-biased agonist could therefore provide pain relief with a reduced risk of respiratory complications.
Novel Therapeutic Opportunities: Functional selectivity allows for the re-evaluation of GPCR targets that were previously considered "undruggable" due to the severe side effects of conventional agonists or antagonists. nih.gov
The development of biased ligands requires sophisticated screening platforms that can simultaneously measure activity across multiple signaling pathways to determine a compound's bias profile. biorxiv.org
Properties
CAS No. |
1953181-29-7 |
|---|---|
Molecular Formula |
C21H23ClF3NO2 |
Molecular Weight |
413.87 |
IUPAC Name |
4-(4-Chlorophenoxy)-4-methyl-1-(2-(2-(trifluoromethyl)phenoxy)ethyl)piperidine |
InChI |
InChI=1S/C21H23ClF3NO2/c1-20(28-17-8-6-16(22)7-9-17)10-12-26(13-11-20)14-15-27-19-5-3-2-4-18(19)21(23,24)25/h2-9H,10-15H2,1H3 |
InChI Key |
MLQFCCRYUWOUAD-UHFFFAOYSA-N |
SMILES |
FC(C1=CC=CC=C1OCCN2CCC(C)(OC3=CC=C(Cl)C=C3)CC2)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD-5814; BRD 5814; BRD5814 |
Origin of Product |
United States |
Preclinical Characterization of Brd5814 As a Biased D2r Ligand
Identification and Initial Screening Methodologies
The discovery of biased ligands like BRD5814 often originates from comprehensive screening campaigns designed to identify compounds with specific signaling profiles.
High-Throughput Screening (HTS) Approaches for Biased Ligand Discovery
High-throughput screening (HTS) is a foundational method in the discovery of novel therapeutic agents, including biased ligands. nih.govresearchgate.net This approach allows for the rapid assessment of large and diverse chemical libraries for their activity at a specific biological target. nih.gov In the context of biased ligand discovery for G-protein coupled receptors (GPCRs) like the D2R, HTS campaigns are specifically designed to differentiate between G-protein and β-arrestin signaling. nih.govresearchgate.net This often involves running parallel assays for each pathway to identify "hits" that show preferential activity in one pathway over the other. nih.gov The identification of novel biased μ-opioid receptor agonists through an industrial-scale screening campaign serves as a prime example of applying HTS to find pathway-specific compounds. nih.gov
Cell-Based Assays for G-protein Activation and β-Arrestin Recruitment
Following initial HTS hits, cell-based assays are crucial for confirming and characterizing the functional selectivity of a compound. mdpi.comnih.gov These assays are designed to specifically measure the engagement of either the G-protein or the β-arrestin pathway upon ligand binding to the receptor.
For β-arrestin recruitment, various assay technologies are available, such as the PathHunter® β-Arrestin assay, which utilizes enzyme fragment complementation. nih.govdiscoverx.comnih.gov In this system, the GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). nih.gov Ligand-induced recruitment of β-arrestin to the receptor brings these two fragments together, forming an active enzyme that generates a detectable chemiluminescent signal. nih.gov This method is independent of G-protein coupling and can be used for a wide range of GPCRs. discoverx.com
To measure G-protein activation, assays often monitor the levels of downstream second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) for Gs and Gi-coupled receptors, or intracellular calcium for Gq-coupled receptors. mdpi.combiocompare.com For Gi-coupled receptors like the D2R, a decrease in cAMP levels upon ligand stimulation indicates G-protein pathway activation. nih.gov Techniques like Bioluminescence Resonance Energy Transfer (BRET) can also be employed to directly measure the interaction between the receptor and G-protein subunits. mdpi.com
Functional Selectivity Profile of this compound at the D2R
The defining characteristic of this compound is its functional selectivity, or biased agonism, at the dopamine (B1211576) D2 receptor. researchgate.netnih.gov This means it doesn't act as a simple on/off switch but rather directs the receptor's signaling traffic down a specific route.
Antagonistic Properties in the β-Arrestin Pathway
This compound is characterized as a β-arrestin biased D2R antagonist. researchgate.netnih.govresearchgate.net This indicates that it blocks the recruitment of β-arrestin to the D2R, a key process in receptor desensitization and internalization. researchgate.netdiscoverx.com The antagonism of this pathway is a central feature of its pharmacological profile. researchgate.netnih.gov
Agonistic or Partial Agonistic Properties in G-protein Dependent Pathways
In contrast to its effects on the β-arrestin pathway, this compound acts as a G-protein-biased agonist. researchgate.net This means it activates the G-protein signaling cascade downstream of the D2R. The D2R primarily couples to the Gi/o family of G-proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. nih.gov
Quantitative Ligand-Biased Signaling Analysis
To quantify the degree of bias a ligand exhibits, researchers employ specific analytical methods. One common approach is the calculation of a "bias factor," which compares the potency (EC50) and efficacy (Emax) of a ligand in the G-protein pathway relative to the β-arrestin pathway, often benchmarked against a reference compound. A method like Δlog(Emax/EC50) analysis can be used as a surrogate for more complex operational models in high-throughput settings to estimate pathway bias. nih.gov While specific quantitative bias data for this compound is not detailed in the provided search results, its description as a "highly... β-arrestin biased D2R antagonist" implies a significant and measurable preference for G-protein signaling over β-arrestin blockade. nih.gov
Molecular Interactions and Structural Determinants of Bias
The functional selectivity of a ligand, such as this compound, is fundamentally rooted in its ability to stabilize distinct conformational states of the target receptor, thereby preferentially activating one signaling pathway over another. researchgate.net In the case of the D2R, ligands can modulate G protein-dependent (Gαi/o) signaling and G protein-independent (β-arrestin) signaling. researchgate.netresearchgate.net The structural features of this compound and its specific interactions within the D2R binding pocket are crucial in determining its bias towards the β-arrestin pathway.
Ligand-Induced Conformational Dynamics of the D2R
The binding of a ligand to a G protein-coupled receptor (GPCR) like the D2R is not a static event but rather a dynamic process that induces specific conformational changes in the receptor. researchgate.net These conformational shifts are the basis of signal transduction. Biased ligands, such as this compound, are thought to stabilize a unique conformational ensemble of the receptor that favors interaction with one type of signaling partner (e.g., β-arrestin) over another (e.g., G proteins). researchgate.netmdpi.com
A key structural element of this compound is the presence of an ortho-trifluoromethyl (CF3) moiety. researchgate.net It has been proposed that this chemical group plays a pivotal role in dictating the conformational state of the D2R upon binding. Specifically, the ortho-CF3 group is thought to sterically hinder the rotation of a key amino acid residue, histidine 393 (H393), located in the sixth transmembrane domain (TM6) of the receptor. researchgate.net This prevention of rotational movement is believed to stabilize a conformation of the receptor that is less favorable for G protein coupling, thereby contributing to the ligand's antagonistic effect on this pathway. researchgate.net
Residue-Specific Interactions Influencing Pathway Selectivity
The binding of any ligand to the D2R involves a complex network of interactions with various amino acid residues within the binding pocket. The specificity of these interactions is what ultimately determines the ligand's affinity, efficacy, and signaling bias. For D2R antagonists, a critical interaction often involves an electrostatic bond between a protonatable nitrogen atom on the ligand and the highly conserved aspartate residue at position 114 (Asp3.32) in the third transmembrane domain (TM3). nih.gov
In the context of this compound's bias, the interaction with Histidine 393 (His6.55) in TM6 appears to be a major determinant. researchgate.net By preventing the rotation of this residue, the ortho-CF3 group on this compound likely disrupts the conformational changes in TM6 that are necessary for efficient G protein activation. The movement of TM6 is a hallmark of GPCR activation and its stabilization in a particular state can uncouple the receptor from G protein signaling.
While the interaction with H393 is a significant finding, the complete picture of all residue-specific contacts that contribute to this compound's β-arrestin bias requires further detailed structural elucidation. It is the sum of these specific interactions that fine-tunes the conformational landscape of the receptor and dictates its signaling output.
Computational Modeling and Docking Studies of this compound-D2R Binding
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between ligands and their receptors at an atomic level. plos.org These approaches allow for the prediction of ligand binding modes, the calculation of binding affinities, and the exploration of the dynamic nature of the ligand-receptor complex.
As of the current date, specific computational docking and MD simulation studies for this compound bound to the D2R have not been extensively published in the public domain. However, the general principles of such studies can be inferred from work on other D2R ligands. Typically, a homology model of the D2R, often based on the crystal structure of a related GPCR like the β2-adrenergic receptor or the D3 receptor, is used as the target for docking studies. The ligand of interest is then computationally placed into the binding pocket in various orientations and conformations to identify the most energetically favorable binding pose. nih.gov
For this compound, such a study would be invaluable to confirm the hypothesized interaction between the ortho-CF3 group and H393. It would also help to identify other key residue contacts within the orthosteric and potentially allosteric binding pockets that contribute to its unique pharmacological profile. MD simulations could further provide insights into the stability of the this compound-D2R complex and the ligand-induced conformational changes over time.
In Vivo Pharmacological Evaluation of Brd5814
Translational Animal Models for Neuropsychiatric Disorders
Animal models are indispensable tools for understanding the neurobiological underpinnings of psychiatric diseases and for the preclinical evaluation of new therapeutic agents. nih.govfrontiersin.org These models aim to replicate specific behavioral or physiological aspects of human disorders, providing a platform to test the efficacy of compounds like BRD5814. frontiersin.orgnih.gov
Amphetamine-Induced Hyperlocomotion Model
The amphetamine-induced hyperlocomotion model is a widely utilized paradigm in preclinical neuropsychiatric research. nih.govfrontiersin.org Administration of amphetamine to rodents leads to a significant increase in locomotor activity, which is thought to model the hyperdopaminergic state associated with the positive symptoms of psychosis. frontiersin.orgscielo.brmedscape.com This model is valuable for screening compounds that may possess antipsychotic properties by assessing their ability to attenuate this drug-induced hyperactivity. scielo.br The behavioral changes are typically quantified using automated tracking systems in an open field arena. scielo.br
Rotarod Performance Test for Motoric Function Assessment
The rotarod test is a standard method for evaluating motor coordination, balance, and grip strength in rodents. parkinsonsroadmap.orgyoutube.comwikipedia.org Animals are placed on a rotating rod, and the latency to fall is measured as the rod's speed gradually increases. parkinsonsroadmap.orgwikipedia.org This test is crucial for assessing potential motor side effects of new drugs, a significant concern with many existing antipsychotic medications. nih.gov A compound's performance in this test helps to differentiate desired therapeutic effects from unwanted motor impairments. parkinsonsroadmap.orgnih.gov
Mouse Models of SHANK3 Duplication Disorder and Manic-like Behaviors
Mutations and duplications in the SHANK3 gene are strongly associated with neurodevelopmental disorders, including Autism Spectrum Disorder (ASD) and Phelan-McDermid syndrome. nih.govd-nb.info Mice overexpressing SHANK3 exhibit behaviors that parallel symptoms seen in patients with SHANK3 duplication syndrome, such as a heightened sensitivity to amphetamine and manic-like behaviors. texaschildrens.org These genetic models provide a valuable tool to investigate the specific neural circuits and pathological mechanisms underlying these conditions and to test the therapeutic potential of compounds aimed at correcting these abnormalities. nih.govtexaschildrens.org
Efficacy Studies in Preclinical Disease Models
Efficacy studies in preclinical models are designed to determine whether a new compound has the desired therapeutic effect in a system that mimics a human disease state. voxcan.frmdbneuro.com These studies are fundamental for advancing a compound through the drug development pipeline. precisionbiosciences.comnih.gov
Modulation of Dopamine-Induced Hyperlocomotion
Dopamine (B1211576) plays a crucial role in modulating locomotor activity. frontiersin.org The neurotransmitter's influence is complex, with different receptor subtypes and neural pathways contributing to the regulation of movement. journalaim.commdpi.com In preclinical studies, examining a compound's ability to modulate dopamine-induced hyperlocomotion provides insights into its mechanism of action at dopamine receptors and its potential as a therapeutic agent for disorders characterized by dopamine dysregulation. nih.govresearchgate.net
Impact on Exaggerated Amphetamine-Induced Hyperactivity
This compound has been evaluated for its ability to mitigate the exaggerated hyperactivity induced by amphetamine, particularly in the context of genetic models relevant to neuropsychiatric disorders.
In a study utilizing a mouse model of SHANK3 duplication, which exhibits baseline hyperactivity and an exaggerated response to amphetamine, this compound was tested for its efficacy. texaschildrens.org The results indicated that this compound reversed both the baseline hyperactivity and the amphetamine-induced hyperactivity in these mice. texaschildrens.org This finding suggests a potential therapeutic role for this compound in conditions characterized by SHANK3 overexpression and associated hyperactive behaviors.
A separate study further supports the efficacy of this compound in a mouse model of amphetamine-induced hyperlocomotion. nih.govcurehunter.com This research demonstrated that this compound was effective in this model, while importantly showing strongly reduced motoric side effects when assessed with the rotarod performance test. nih.gov
Interactive Data Table: Effect of this compound on Hyperactivity in Shank3 Transgenic Mice
| Behavioral Test | Treatment Group | Outcome |
| Baseline Locomotion | Shank3 TG + this compound | Reversal of Hyperactivity |
| Amphetamine-Induced Hyperlocomotion | Shank3 TG + this compound | Reversal of Hyperactivity |
This table summarizes findings indicating that this compound reversed both baseline and amphetamine-induced hyperactivity in Shank3 transgenic mice. texaschildrens.org
Interactive Data Table: Efficacy and Motoric Side Effect Profile of this compound
| Preclinical Model | Compound | Efficacy | Motoric Side Effects (Rotarod) |
| Amphetamine-Induced Hyperlocomotion | This compound | Effective | Strongly Reduced |
This table illustrates that this compound demonstrated efficacy in an amphetamine-induced hyperlocomotion model while exhibiting a favorable motor side effect profile. nih.govcurehunter.com
Neurobiological Effects of this compound
This compound is a highly brain-penetrant antagonist of the Dopamine D2 receptor (D2R) that shows functional bias towards the β-arrestin signaling pathway. nih.govcurehunter.comacs.org Its in vivo pharmacological profile has been evaluated to understand its effects on brain neurobiology, particularly concerning its potential as a novel antipsychotic agent. nih.govmdpi.com
Target Engagement Studies via Positron Emission Tomography (PET) Imaging
To confirm that this compound reaches its intended target in the central nervous system, in vivo target engagement studies were conducted using Positron Emission Tomography (PET) imaging. nih.govacs.org PET is a functional imaging technique that uses radioactive substances, known as radiotracers, to visualize and measure changes in metabolic processes, and in this context, receptor occupancy in the brain. banook.comantarosmedical.comfrontiersin.org
Research demonstrated that this compound achieves good target engagement with the Dopamine D2 receptor in the brain. nih.govcurehunter.comresearchgate.net This confirmation is a critical step in the preclinical development of any CNS drug, as it provides direct evidence that the compound can cross the blood-brain barrier and bind to its molecular target in a living organism. nih.govantarosmedical.com The successful target engagement shown in these PET studies was a prerequisite for further behavioral and pharmacological testing. nih.govacs.org
Influence on Striatal Dopamine Receptor Expressing Neurons
The striatum is a critical component of the basal ganglia, deeply involved in motor control, reward, and motivation. frontiersin.org Its neuronal population is largely composed of medium-sized spiny neurons (MSNs), which are densely populated with dopamine receptors and are divided into two main pathways. frontiersin.org The striatonigral ("direct") pathway neurons primarily express the D1 dopamine receptor (D1R), while the striatopallidal ("indirect") pathway neurons mainly express the D2 dopamine receptor (D2R). frontiersin.org
This compound functions as a D2R antagonist, meaning it blocks the receptor, but it does so with a specific bias. nih.govmedchemexpress.com Antipsychotic drugs traditionally antagonize both G-protein dependent (Gαi/o) signaling and G-protein independent (β-arrestin) signaling at the D2R. nih.gov However, this compound is a β-arrestin biased D2R antagonist. nih.govmdpi.com This functional selectivity suggests that this compound preferentially inhibits the β-arrestin signaling cascade downstream of D2R activation, while having a lesser effect on the G-protein pathway. nih.gov
By selectively targeting the D2R-expressing neurons in the striatum, this compound modulates the indirect pathway. nih.govfrontiersin.org Recent studies suggest that biasing antagonism towards the β-arrestin pathway at the D2R could be the primary driver of antipsychotic efficacy. nih.govresearchgate.net This selective influence on striatal neurons expressing the D2 receptor is believed to contribute to its therapeutic effects while potentially reducing the motor side effects associated with less selective D2R antagonists. nih.govmdpi.com
Synaptic Neurotransmission and Dendritic Spine Morphology Modulation
Neurotransmission in the striatum is heavily modulated by dopamine acting on G protein-coupled receptors (GPCRs) like the D2R. frontiersin.orgnih.gov These receptors trigger intracellular signaling pathways that ultimately influence synaptic transmission. nih.gov this compound, as a β-arrestin biased D2R antagonist, directly modulates these signaling events. nih.gov By selectively blocking the β-arrestin pathway associated with the D2R, it alters the downstream synaptic signaling that is thought to be hyperactive in certain psychiatric conditions. nih.govnih.gov This selective modulation of synaptic neurotransmission is a key aspect of its mechanism of action. nih.gov
Dendritic spines are small protrusions on dendrites that are the primary location of excitatory synapses and are crucial for synaptic plasticity. frontiersin.orgnih.govbiorxiv.org Their shape and size can change in response to neuronal activity, which is a process fundamental to learning and memory. epfl.chescholarship.org While the modulation of D2R signaling by compounds like this compound inherently affects synaptic function, specific research detailing the direct effects of this compound on dendritic spine morphology has not been extensively reported in the reviewed literature. The compound's influence is primarily characterized at the level of intracellular signaling cascades that regulate synaptic transmission. nih.govnih.gov
Advanced Mechanistic Studies of Brd5814 Action
Downstream Signaling Cascade Elucidation
The binding of a ligand to a G protein-coupled receptor (GPCR) like the D2R can trigger multiple downstream signaling cascades. wikipedia.orgnih.govresearchgate.net The specific pathways activated depend on the ligand and its ability to stabilize particular receptor conformations. researchgate.net In the case of BRD5814, its biased antagonism at the D2R leads to a distinct pattern of downstream signaling events.
Impact on cAMP Accumulation
The canonical D2R signaling pathway involves coupling to Gαi/o proteins, which inhibits the activity of adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.netmdpi.com As a β-arrestin biased antagonist, this compound's primary action is not on the G-protein pathway. acs.orgresearchgate.net Therefore, it is not expected to directly stimulate cAMP accumulation. In fact, studies on D2R antagonists show they block the effects of agonists that would typically suppress cAMP. mdpi.com The activation of D1-like dopamine (B1211576) receptors, in contrast, stimulates adenylyl cyclase and increases intracellular cAMP. mdpi.comrndsystems.com This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets. mdpi.comscienceopen.com
Regulation of ERK1/2 Phosphorylation
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cellular processes like proliferation, differentiation, and survival. thermofisher.comnih.govwikipedia.orgresearchgate.net The activation of this pathway is often mediated by β-arrestins, which can act as scaffolds for signaling complexes. nih.govmdpi.comabcam.com The activation of ERK1/2 requires phosphorylation of specific threonine and tyrosine residues by upstream kinases MEK1 and MEK2. thermofisher.comnih.govwikipedia.org
This compound, being a β-arrestin biased ligand, is expected to modulate ERK1/2 phosphorylation. acs.orgresearchgate.net The recruitment of β-arrestin to the D2R can initiate a signaling cascade that leads to the activation of ERK1/2. mdpi.comabcam.com This is a distinct mechanism from G-protein mediated signaling and is a key feature of biased agonism/antagonism. researchgate.net
Table 1: Impact of this compound on Downstream Signaling Pathways
| Pathway Component | Effect of this compound | Primary Mediating Protein |
|---|---|---|
| cAMP Accumulation | Indirect/Antagonistic | Gαi/o (by blocking agonists) |
Modulation of DARPP-32 Pathway
Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32), is a crucial integrator of dopamine and other neurotransmitter signaling in the brain, particularly in the striatum. wikipedia.orgmdpi.comrndsystems.comscienceopen.com Its function is tightly regulated by its phosphorylation state at different residues. rndsystems.comresearchgate.net
Phosphorylation of DARPP-32 at threonine 34 (Thr34) by PKA converts it into a potent inhibitor of protein phosphatase-1 (PP1). mdpi.comrndsystems.comresearchgate.net This pathway is typically activated by D1 receptor stimulation, which increases cAMP and activates PKA. mdpi.comrndsystems.com Conversely, dopamine acting on D2-like receptors can lead to the dephosphorylation of DARPP-32 at Thr34 by activating the protein phosphatase calcineurin. rndsystems.com
As a D2R antagonist, this compound would be expected to block the D2R-mediated dephosphorylation of DARPP-32. researchgate.net By antagonizing the D2R, this compound could indirectly lead to a state where the phosphorylation of DARPP-32 at Thr34 is favored, especially in the presence of D1 receptor activation. This modulation of the DARPP-32 pathway is a key aspect of its potential therapeutic effects. researchgate.net
Interplay with GPCR Kinases (GRKs) and β-Arrestins
The interaction between GPCRs, GPCR kinases (GRKs), and β-arrestins is fundamental to the regulation of GPCR signaling. wikipedia.orgnih.govnih.govmdpi.com This process, known as desensitization, involves the phosphorylation of the activated receptor by a GRK, which then promotes the binding of a β-arrestin. wikipedia.orgnih.govnih.gov
Role of GRKs in D2R Phosphorylation and β-Arrestin Recruitment
Upon agonist activation, GPCRs undergo a conformational change that allows for their phosphorylation by GRKs at serine and threonine residues within the intracellular loops and C-terminal tail. wikipedia.orgnih.govnih.gov This phosphorylation event increases the receptor's affinity for β-arrestins. wikipedia.org The binding of β-arrestin sterically hinders the coupling of the receptor to G-proteins, effectively turning off G-protein-mediated signaling. wikipedia.orgabcam.com
This compound's characterization as a β-arrestin biased D2R antagonist implies that it stabilizes a receptor conformation that is preferentially recognized and phosphorylated by specific GRKs, leading to the recruitment of β-arrestin. acs.orgresearchgate.net GRK2, in particular, has been shown to play a significant role in the regulation of D2R signaling and can be recruited to the membrane by G protein βγ subunits. wikipedia.org The specific GRKs involved in the phosphorylation of the D2R in response to this compound would determine the subsequent β-arrestin recruitment and downstream signaling events.
Differential Recruitment of β-Arrestin1 and β-Arrestin2
There are two primary non-visual arrestin isoforms, β-arrestin1 (arrestin-2) and β-arrestin2 (arrestin-3), which are widely expressed. mdpi.comabcam.comembopress.org While they share many functions, there is growing evidence that they can have distinct roles in GPCR signaling and trafficking. mdpi.comfrontiersin.orgbiorxiv.org
The differential recruitment of β-arrestin1 and β-arrestin2 can be influenced by the specific GPCR, the activating ligand, and the pattern of receptor phosphorylation by GRKs. biorxiv.org Some studies suggest that β-arrestin2 is more prominently involved in receptor internalization, while β-arrestin1 may have a greater role in certain signaling pathways. frontiersin.org For the D2R, this compound has been described as a β-arrestin2 biased antagonist. researchgate.net This suggests that this compound promotes a D2R conformation that is preferentially recognized by GRKs that create a phosphorylation pattern leading to the specific recruitment of β-arrestin2. revvity.com This selective recruitment of β-arrestin2 is likely a key determinant of the unique pharmacological profile of this compound. researchgate.net
Table 2: Proteins Mentioned in this Article
| Compound/Protein Name | Full Name |
|---|---|
| This compound | N/A |
| D2R | Dopamine D2 Receptor |
| cAMP | Cyclic Adenosine (B11128) Monophosphate |
| ERK1/2 | Extracellular signal-regulated kinases 1 and 2 |
| DARPP-32 | Dopamine- and cAMP-regulated phosphoprotein, 32 kDa |
| GRKs | GPCR Kinases |
| β-Arrestin1 | Beta-Arrestin 1 (Arrestin-2) |
| β-Arrestin2 | Beta-Arrestin 2 (Arrestin-3) |
| PKA | Protein Kinase A |
| PP1 | Protein Phosphatase-1 |
| MEK1/2 | Mitogen-activated protein kinase kinase 1/2 |
Comparative Pharmacological Profiling with Other D2R Ligands
This compound is a novel, highly brain-penetrant compound that acts as a functionally biased ligand at the dopamine D2 receptor (D2R). researchgate.netacs.org Its unique pharmacological profile, characterized by a preference for the β-arrestin signaling pathway over the G-protein pathway, distinguishes it from traditional D2R ligands and offers a promising avenue for developing therapeutics with improved efficacy and fewer side effects. researchgate.netacs.orgnih.gov
Distinction from Unbiased Antagonists
Traditional antipsychotics, such as haloperidol, are classified as unbiased antagonists of the D2R. This means they block both G-protein-dependent (Gαi/o) signaling and G-protein-independent (β-arrestin) signaling pathways with roughly equal potency. acs.orgbiomolther.org This indiscriminate blockade is believed to contribute to both the therapeutic effects (antagonism of dopamine hyperactivity in the mesolimbic pathway) and the significant motor side effects, like extrapyramidal symptoms (EPS). researchgate.nettandfonline.com
This compound, in stark contrast, is a β-arrestin-biased D2R antagonist. researchgate.netacs.org It preferentially antagonizes the β-arrestin signaling cascade while having a much weaker effect on the G-protein pathway. researchgate.net This functional selectivity represents a significant mechanistic departure from unbiased antagonists. The hypothesis underlying this approach is that the antipsychotic efficacy is primarily driven by β-arrestin signaling, whereas the motor side effects are linked to the inhibition of the D2R-Gαi/o pathway in the striatum. researchgate.netbiomolther.org By selectively targeting the β-arrestin pathway, this compound aims to retain antipsychotic-like activity while minimizing the risk of motor deficits. researchgate.netacs.org
| Feature | This compound (β-Arrestin Biased) | Haloperidol (Unbiased Antagonist) |
| Primary Target | Dopamine D2 Receptor | Dopamine D2 Receptor |
| Gαi/o Pathway | Weakly antagonistic/avoids inhibition | Strong antagonism |
| β-Arrestin Pathway | Strong antagonism | Strong antagonism |
| Functional Profile | Biased antagonist | Unbiased antagonist |
| Hypothesized Clinical Outcome | Antipsychotic effect with reduced motor side effects | Antipsychotic effect with a higher propensity for motor side effects |
Comparison with Other Biased D2R Ligands (e.g., BRD4018)
This compound is part of a broader research effort to develop functionally selective D2R ligands. Another such compound is BRD4018, which is also described as a β-arrestin-biased D2R antagonist. researchgate.net Both this compound and BRD4018 were developed to preferentially inhibit the β-arrestin pathway over G-protein signaling. researchgate.net
While both compounds share the same general mechanism of β-arrestin bias, subtle differences in their pharmacological profiles, such as their degree of bias and potency at each pathway, can lead to distinct biological and behavioral effects. Research utilizing both this compound and BRD4018 has demonstrated their utility as tools to probe the specific roles of D2R signaling pathways. researchgate.net For instance, both have been used to test the hypothesis that β-arrestin-biased D2 antagonists can achieve antipsychotic-like effects, such as rescuing amphetamine-induced hyperactivity in rodent models, without causing the motor impairments seen with unbiased drugs. researchgate.net The development of multiple biased ligands like this compound and BRD4018 allows for a more nuanced understanding of the structure-activity relationships that govern functional selectivity at the D2R. monash.edu
| Compound | Primary Mechanism | Investigated Therapeutic Application |
| This compound | β-arrestin-biased D2R antagonist | Potential antipsychotic with reduced motor side effects |
| BRD4018 | β-arrestin-biased D2R antagonist | Potential antipsychotic with reduced motor side effects |
| UNC9975 | β-arrestin-biased D2R partial agonist | Potential antipsychotic with reduced catalepsy |
| Sumanirole | Unbiased D2R agonist | Used as a scaffold for developing G-protein-biased agonists |
Elucidation of Mechanisms Explaining Differential Behavioral Outcomes
The differential behavioral outcomes observed with biased D2R ligands like this compound compared to unbiased antagonists are rooted in the distinct roles of the G-protein and β-arrestin signaling pathways in different brain regions. researchgate.net
Antipsychotic-like Efficacy: The therapeutic action of antipsychotics is linked to reducing hyperactive dopaminergic signaling in the mesolimbic system. tandfonline.com Evidence suggests that the D2R-β-arrestin2 signaling pathway is a major driver of antipsychotic efficacy. researchgate.netacs.org By selectively antagonizing this pathway, this compound can produce antipsychotic-like effects, as demonstrated by its ability to mitigate amphetamine-induced hyperlocomotion in animal models. researchgate.netacs.org This efficacy was shown to be dependent on β-arrestin2, as the effects were diminished in knockout mice. biomolther.org
Reduced Motor Side Effects: Severe motor side effects, such as catalepsy (a rodent analog of parkinsonian rigidity), are a major drawback of typical antipsychotics like haloperidol. researchgate.netbiomolther.org These effects are strongly associated with the blockade of Gαi/o signaling in the striatum. researchgate.net Because this compound is designed to largely spare this G-protein pathway, it exhibits a significantly lower propensity to induce catalepsy or impair motor performance on tests like the rotarod, even at doses that show antipsychotic-like activity. researchgate.netacs.orgbiomolther.org
Furthermore, the differential expression of signaling proteins, such as G protein-coupled receptor kinase 2 (GRK2) and β-arrestin2, in various brain regions like the cortex and striatum may contribute to the distinct actions of biased ligands. researchgate.net A β-arrestin2-biased D2R ligand can act as an antagonist in the striatum (where β-arrestin2 expression is high) while behaving as an agonist in the cortex (where expression levels differ), potentially allowing it to address both positive and negative/cognitive symptoms of schizophrenia simultaneously. tandfonline.comresearchgate.net This regional and pathway-specific activity provides a compelling mechanistic explanation for the improved therapeutic index of compounds like this compound. acs.org
| Signaling Pathway | Associated Behavioral Outcome | Effect of this compound |
| D2R-β-Arrestin | Antipsychotic efficacy | Antagonism |
| D2R-Gαi/o | Motor control (inhibition leads to side effects) | Weak antagonism/spared |
Implications for Next Generation Therapeutics
Strategic Approaches for Pathway-Selective Drug Design
The investigation into BRD5814 exemplifies a strategic approach to drug design centered on achieving pathway selectivity at GPCRs. Traditional GPCR ligands often modulate multiple downstream signaling pathways simultaneously, which can contribute to both therapeutic effects and undesirable side effects. Biased ligands, such as this compound, are designed to preferentially activate or inhibit specific signaling cascades downstream of the receptor. wikipedia.orgnih.govnih.gov In the case of this compound, the focus is on antagonizing the β-arrestin pathway while potentially sparing G protein-mediated signaling. This functional selectivity represents a departure from traditional, balanced ligand design and offers a refined method for targeting specific physiological outcomes. wikipedia.orgnih.govnih.gov The development and study of compounds like this compound provide valuable insights into the structural determinants of biased signaling, guiding future efforts in designing molecules with tailored signaling profiles. The synthesis of azetidine (B1206935) analogues, including this compound, further demonstrates advancements in chemical strategies applicable to drug discovery campaigns targeting specific structural motifs.
Potential for Enhanced Therapeutic Indices in Neurological and Psychiatric Conditions
This compound's profile as a β-arrestin biased D2R antagonist suggests significant potential for enhancing therapeutic indices, particularly in the treatment of neurological and psychiatric conditions like schizophrenia. wikipedia.orgnih.govnih.gov Existing antipsychotic medications, which primarily target the D2R, often produce motoric side effects attributed to their modulation of both G protein-dependent and β-arrestin pathways. nih.govnih.gov Research findings indicate that this compound demonstrated efficacy in a mouse model of amphetamine-induced hyperlocomotion, a common model for testing antipsychotic potential. Crucially, this efficacy was observed with strongly reduced motoric side effects in a rotarod performance test in mice. wikipedia.orgnih.govnih.gov This preclinical evidence supports the hypothesis that selectively targeting the β-arrestin pathway at the D2R could maintain antipsychotic efficacy while minimizing debilitating motor complications, thereby increasing the therapeutic index. nih.govnih.gov The broader implications of biased GPCR ligands for improving treatments for various psychiatric disorders are also being explored.
Future Research Directions
Exploration of Additional D2R Signaling Pathways
The current understanding of BRD5814's mechanism is centered on its bias between the canonical Gαi/o-mediated pathway and the β-arrestin-mediated pathway. acs.org However, D2R signaling is more complex. Future research should delve into other, less-explored signaling cascades to build a more comprehensive picture of this compound's effects.
While the primary G-protein pathway for D2R is the inhibition of adenylyl cyclase via Gαi/o, the Gβγ subunits released upon G-protein activation can also trigger their own signaling cascades, including the activation of phospholipase C (PLC), phosphatidylinositol 3-kinase (PI3K), and protein kinase D (PKD). mdpi.com It remains to be determined how a β-arrestin biased antagonist like this compound influences these Gβγ-dependent pathways. Furthermore, the β-arrestin signaling cascade itself is multifaceted, involving the regulation of the AKT/GSK3β pathway and the activation of mitogen-activated protein kinases (MAPKs). mdpi.com A deeper investigation into the specific downstream effectors modulated by this compound is warranted.
Another critical area of inquiry is the impact of this compound on D2R heteroreceptor complexes. D2Rs are known to form complexes with other receptors, such as adenosine (B11128) A2A receptors and serotonin (B10506) 5-HT2A receptors, which can allosterically modulate D2R signaling and introduce another layer of bias. frontiersin.orgnih.gov For instance, activation of the A2A receptor in an A2A-D2R heteromer can reduce D2R G-protein signaling and switch it towards a β-arrestin-dependent pathway. frontiersin.org Investigating how this compound acts on these heteroreceptor complexes is crucial for understanding its effects in a more physiologically relevant context.
Investigation of this compound's Effects in Diverse Neural Circuits
Initial studies with this compound have logically focused on striatal circuits, particularly the medium-spiny neurons (MSNs) of the indirect pathway, which are densely populated with D2Rs and central to the motor side effects of antipsychotics. mdpi.com To fully assess its therapeutic potential, especially for the complex symptoms of disorders like schizophrenia, research must extend to other critical brain circuits.
Mesocortical and Prefrontal Cortex (PFC) Circuits: Dopamine (B1211576) signaling in the PFC is vital for executive functions, which are often impaired in schizophrenia. D2Rs are expressed on various neurons in the PFC, including on fast-spiking GABAergic interneurons that regulate cortical network activity. mdpi.comfrontiersin.org Studying the effects of this compound in these circuits could reveal its potential to ameliorate cognitive deficits.
Amygdala Circuits: The amygdala is a key hub for processing emotion and anxiety. nih.gov Given the high comorbidity of anxiety with psychotic disorders, understanding how a β-arrestin biased D2R antagonist modulates the BLA-CeA (basolateral to central amygdala) projection and other amygdala pathways could uncover additional therapeutic applications. nih.gov
Hippocampal and Thalamic Inputs to the Striatum: The striatum integrates inputs from various regions, including the hippocampus and thalamus, to guide learning and action selection. frontiersin.orgnih.gov These pathways are subject to neuromodulation by dopamine and other monoamines. nih.govfrontiersin.org Future studies should examine how this compound's selective antagonism of D2R-βarr2 signaling at these specific synapses influences synaptic plasticity and information processing within the broader basal ganglia network.
Development of Novel Research Tools and Methodologies for Biased Ligand Assessment
A significant challenge in the field of functional selectivity is the lack of standardized methods for quantifying and comparing ligand bias. biorxiv.org Advancing the study of compounds like this compound will depend on technological and methodological innovation.
The development of more sophisticated research tools is paramount. This includes creating novel biosensors with improved sensitivity for detecting receptor-effector interactions (e.g., D2R-G protein vs. D2R-β-arrestin) in living cells and, ultimately, in vivo. researchgate.net Advanced imaging modalities, such as refining PET imaging techniques beyond simple receptor occupancy to potentially visualize pathway-specific engagement, would be a major leap forward. researchgate.netmovementdisorders.org
In parallel, computational approaches are becoming indispensable. The development and application of novel software for molecular modeling, such as biased docking protocols that incorporate target-specific information or tools for analyzing ligand transport, can accelerate the rational design of new biased ligands. muni.czspringernature.com Furthermore, creating comprehensive and curated databases of biased ligands is essential for the field. biorxiv.org Integrating these large datasets with machine learning algorithms could help classify ligands by their signaling "footprints" and predict their therapeutic profiles. researchgate.net
Elucidation of Long-Term Neuroadaptive Changes Induced by this compound
The brain is a dynamic organ that adapts to chronic drug exposure. While this compound's acute profile is promising, its long-term effects are unknown and represent a critical area for future research. Chronic administration of D2R ligands can lead to significant neuroadaptive changes, including alterations in receptor expression and circuit architecture. nih.gov
Key questions to be addressed include:
Receptor Regulation: Does chronic treatment with this compound lead to changes in the expression levels or sensitivity of D2Rs or other neurotransmitter receptors?
Synaptic Plasticity: How does long-term selective blockade of the D2R-βarr2 pathway affect synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning, memory, and motor control? movementdisorders.orgnih.gov
Circuit Remodeling: Could chronic this compound administration induce structural changes in neural circuits, such as altering the neuronal architecture or connectivity between striatal output pathways? nih.gov
Gene Expression: What are the downstream consequences of long-term β-arrestin biased antagonism on gene expression programs, including those related to neurotrophic factors like BDNF, which are implicated in the pathophysiology of psychiatric disorders? mdpi.com
Integration with Systems Biology and Network Pharmacology Approaches
To move beyond a single-target view of drug action, future research on this compound must integrate systems-level perspectives. Network pharmacology and systems biology offer powerful frameworks for understanding how a drug's effects propagate through complex biological networks. mdpi.comnih.gov
This approach allows researchers to construct and analyze interaction networks to predict a drug's broader impact. mdpi.comresearchgate.net By mapping the known targets of this compound within comprehensive biological networks, it may be possible to identify key "hub genes" or signaling nodes that are critically affected by its biased signaling profile. mdpi.com Computational modeling of D2R signaling pathways can simulate the effects of biased ligands, providing insights into how the balance between D2Rs and other regulatory proteins, like Regulators of G protein Signaling (RGS), might be altered in disease states and restored by a compound like this compound. plos.org This holistic approach can provide a deeper understanding of a drug's mechanism, predict potential off-target effects, and help identify novel therapeutic opportunities. nih.govresearchgate.net
Q & A
Q. What is the molecular mechanism of BRD5814's biased signaling at the D2 dopamine receptor (D2R)?
this compound exhibits functional selectivity at D2R, acting as a β-arrestin pathway antagonist (EC₅₀ = 0.061 μM, 80% efficacy) and a Gαi/cAMP pathway agonist (EC₅₀ = 0.54 μM, 85% efficacy) . This biased signaling arises from structural interactions: the ortho-CF₃ group in this compound stabilizes a conformation favoring G-protein coupling by interacting with H393<sup>6.55</sup>, a critical residue for signaling bias . To investigate this, employ radioligand binding assays for receptor affinity and parallel pathway-specific assays (e.g., cAMP accumulation for G-protein activity, Tango assay for β-arrestin recruitment) .
Q. How should researchers design experiments to validate this compound's structure-activity relationships (SAR)?
Initial SAR studies replaced BRD7640's pyrrolidine core with a 4-piperidine moiety, enhancing agonist activity in both pathways . To replicate and extend SAR:
- Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups) at the ortho position.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with D2R's transmembrane domains.
- Validate predictions via functional assays and compare efficacy/EC₅₀ values against this compound .
Q. What in vivo models are appropriate for testing this compound's efficacy in neuropsychiatric disorders?
this compound reduced hyperactivity in amphetamine-induced mouse models (e.g., rotarod tests) while minimizing motor side effects . For translational relevance:
- Use dopamine dysregulation models (e.g., Shank3-duplication mice for autism spectrum disorder).
- Quantify behavioral outcomes (open-field locomotion, prepulse inhibition) pre- and post-administration.
- Include pharmacokinetic analyses (plasma/brain concentration) to correlate exposure with efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's in vitro potency and in vivo efficacy?
Discrepancies may arise from assay conditions (e.g., cell-line-specific receptor expression) or metabolic instability. To address this:
- Compare this compound's stability in liver microsomes vs. plasma.
- Use conditional knockout mice (e.g., β-arrestin-2 KO) to isolate pathway contributions in vivo.
- Apply systems pharmacology modeling to integrate PK/PD data and predict tissue-specific effects .
Q. What methodologies confirm this compound's target engagement in complex biological systems?
- Receptor occupancy assays: Use [<sup>3</sup>H]-spiperone competition binding in brain homogenates.
- Biased signaling quantification: Calculate ΔΔlog(τ/KA) values to quantify bias between β-arrestin and G-protein pathways.
- In situ proximity ligation assays (PLA): Visualize this compound-induced receptor-arrestin/G-protein complexes in brain slices .
Q. How should researchers analyze conflicting signaling data across assay platforms?
Contradictions (e.g., agonist vs. antagonist readouts) may stem from assay sensitivity or contextual bias. Mitigate this by:
- Standardizing assay conditions (e.g., uniform cell lines, cAMP detection kits).
- Applying normalization to internal controls (e.g., % response relative to full agonists like quinpirole).
- Using meta-analysis frameworks to weight data by assay robustness and reproducibility .
Methodological Best Practices
- Reproducibility: Follow Beilstein Journal guidelines for experimental details: report synthesis protocols, purity (>95% by HPLC), and spectral data (NMR, HRMS) in supporting information .
- Data transparency: Share raw data (dose-response curves, behavioral videos) via repositories like Zenodo, citing DOIs in publications .
- Ethical compliance: For in vivo studies, include IACUC approval details and ARRIVE 2.0 checklist items (e.g., randomization, blinding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
